molecular formula C12H15NO4 B1326308 2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde CAS No. 917514-52-4

2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde

Cat. No.: B1326308
CAS No.: 917514-52-4
M. Wt: 237.25 g/mol
InChI Key: ZKCRXTHOKDPMQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde typically involves the reaction of 2,4-dihydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The hydroxyl groups and the morpholin-4-ylmethyl group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-8-9-1-2-11(15)10(12(9)16)7-13-3-5-17-6-4-13/h1-2,8,15-16H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCRXTHOKDPMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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